Cas no 127308-98-9 (Zamifenacin fumarate)

Zamifenacin fumarate structure
Zamifenacin fumarate structure
Product Name:Zamifenacin fumarate
CAS-nummer:127308-98-9
MF:C31H33NO7
MW:531.596229314804
CID:824633
PubChem ID:20056967
Update Time:2025-05-24

Zamifenacin fumarate Chemische en fysische eigenschappen

Naam en identificatie

    • Zamifenacinfumarate
    • (3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine,but-2-enedioic acid
    • (3R)-1-[2-(1-,3-Benzodioxol-5-yl)ethyl]-3-(diphenylMethoxy)piperidinefuMarate
    • (R)-1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)piperidine (E)-2-butenedioate (1:1)
    • UK 76654-2
    • Zamifenacin fumarate
    • (R)-3-(Benzhydryloxy)-1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)piperidine fumarate
    • DA-68804
    • CS-0029052
    • CFA30898
    • UNII-YCS9BM2UNR
    • HMS3413H19
    • UK-76654-2
    • UK-76654 (fumarate)
    • BS-46147
    • (3R)-1-[2-(1-,3-Benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)piperidine fumarate
    • Piperidine, 1-(2-(1,3-benzodioxol-5-yl)ethyl)-3-(diphenylmethoxy)-, (3R)-, (2E)-2-butenedioate (1:1)
    • (R)-3-(Benzhydryloxy)-1-(2-(benzo(d)(1,3)dioxol-5-yl)ethyl)piperidine fumarate
    • HMS3269D09
    • E74764
    • YCS9BM2UNR
    • 127308-98-9
    • Piperidine, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)-, (3R)-, (2E)-2-butenedioate (1:1)
    • (R)-3-(Benzhydryloxy)-1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)piperidinefumarate
    • AKOS024457179
    • HY-107649
    • (R)-3-Benzhydryloxy-1-(2-benzo[1,3]dioxol-5-yl-ethyl)-piperidine fumarate
    • Zamifenacin (fumarate)
    • (3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;(E)-but-2-enedioic acid
    • HMS3677H19
    • SCHEMBL3227612
    • J-005480
    • UK-76654 fumarate
    • Inchi: 1S/C27H29NO3.C4H4O4/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25;5-3(6)1-2-4(7)8/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m1./s1
    • InChI-sleutel: PMHKTAIGYOVZEZ-ZHWJIHCSSA-N
    • LACHT: O(C(C1C=CC=CC=1)C1C=CC=CC=1)[C@@H]1CCCN(CCC2=CC=C3C(=C2)OCO3)C1.OC(/C=C/C(=O)O)=O

Berekende eigenschappen

  • Exacte massa: 531.22600
  • Monoisotopische massa: 531.22570239g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 39
  • Aantal draaibare bindingen: 9
  • Complexiteit: 632
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 1
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: none
  • Topologisch pooloppervlak: 106Ų

Experimentele eigenschappen

  • PSA: 105.53000
  • LogboekP: 4.87810

Zamifenacin fumarate Prijsmeer >>

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